molecular formula C9H14O3 B15481702 Ethyl 4-methyl-3-oxohex-4-enoate CAS No. 25654-10-8

Ethyl 4-methyl-3-oxohex-4-enoate

Cat. No.: B15481702
CAS No.: 25654-10-8
M. Wt: 170.21 g/mol
InChI Key: WINKTADPVWYJBZ-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-3-oxohex-4-enoate is a chemical compound for research and experimental applications. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or personal use. Compounds with a similar 3-oxohex-4-enoate backbone are valuable intermediates in synthetic organic chemistry. For instance, the synthetic route for the analogous methyl 3-oxohex-4-enoate involves reactions with reagents like crotonyl chloride and isopropylmagnesium bromide, demonstrating its utility in constructing complex molecular structures . Research on metal-catalyzed C–H activation, such as cobalt(III)-catalyzed coupling of acrylamides with maleimides, highlights the relevance of such functionalized esters in developing new synthetic methodologies to form carbon-carbon bonds . Researchers can leverage this compound to explore novel pathways in the synthesis of complex organic molecules.

Properties

IUPAC Name

ethyl 4-methyl-3-oxohex-4-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-4-7(3)8(10)6-9(11)12-5-2/h4H,5-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WINKTADPVWYJBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C(=CC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00855239
Record name Ethyl 4-methyl-3-oxohex-4-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00855239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25654-10-8
Record name Ethyl 4-methyl-3-oxohex-4-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00855239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with ethyl 4-methyl-3-oxohex-4-enoate:

Ethyl 4-Ethyl-2-(tosylamino)hex-4-enoate (3e)

Structure: Differs by an ethyl substituent at position 4 and a tosylamino group at position 2. Synthesis: Prepared via a metal-catalyzed reaction using 3-methylenepentane, ethyl-2-tosylaminoacetate, and diethyl phosphate, yielding 25% after chromatography . Key Differences:

  • Lower yield compared to simpler esters, likely due to steric hindrance from the ethyl and tosyl groups.

Ethyl 4-Methoxy-3-oxopentanoate

Structure: Replaces the methyl group and double bond with a methoxy group at position 3. Key Differences:

  • Lacks the conjugated double bond, reducing utility in pericyclic reactions.

Ethyl 4-Methoxy-4-methyl-3-oxopentanoate

Structure : Features both methoxy and methyl groups at position 4.
Synthesis : Available from one supplier, implying niche applications .
Key Differences :

  • The geminal methoxy and methyl groups create steric crowding, which may hinder substrate approach in reactions.
  • Increased oxygen content could improve solubility in polar solvents.

Data Tables

Research Findings and Discussion

  • Synthetic Challenges: Ethyl 4-ethyl-2-(tosylamino)hex-4-enoate’s low yield (25%) highlights synthetic hurdles in sterically crowded systems, necessitating optimized catalysts or conditions .
  • Electronic Effects : Methoxy-substituted analogs (Table 1) demonstrate how electron-donating groups modulate carbonyl reactivity, a critical factor in designing Michael acceptors or catalysts.
  • Structural Validation: Tools like SHELXL and ORTEP-III are essential for resolving conformational details, particularly for compounds with complex substituents (e.g., tosylamino groups).

Q & A

Q. Answer :

  • NMR :
    • ¹H NMR : Peaks at δ 5.8–6.5 ppm (α,β-unsaturated protons) and δ 1.2–1.4 ppm (ethyl ester CH₃) .
    • ¹³C NMR : Carbonyl signals at δ 170–210 ppm (C=O groups).
  • IR : Strong stretches at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (α,β-unsaturated ketone).
  • Mass spectrometry : Molecular ion ([M+H]⁺) confirms molecular weight.

Advanced: How does hydrogen-bonding topology influence the crystalline packing of this compound?

Answer :
Hydrogen-bonding networks determine crystal packing via:

  • Directionality : The ketone and ester groups act as acceptors, forming C=O⋯H–C interactions.
  • Graph-set analysis : Classify motifs (e.g., chains, rings) using Etter’s methodology. For example, a study of a similar ester revealed R₂²(8) dimeric rings stabilizing the lattice .
  • Thermal motion : High-resolution data (d ≤ 0.8 Å) from synchrotron sources improve hydrogen-atom localization .

Advanced: How can computational methods (e.g., DFT) predict the reactivity of this compound in conjugate addition reactions?

Q. Answer :

  • Frontier orbitals : Calculate HOMO/LUMO energies to identify nucleophilic/electrophilic sites.
  • Transition-state modeling : Simulate pathways for nucleophilic attack at the β-carbon using Gaussian or ORCA.
  • Validation : Compare predicted regioselectivity with experimental LC-MS or NMR kinetics .

Basic: What precautions are necessary when handling this compound in laboratory settings?

Q. Answer :

  • Ventilation : Use fume hoods due to potential volatility.
  • PPE : Nitrile gloves and safety goggles.
  • Storage : Inert atmosphere (N₂) at 4°C to prevent hydrolysis .

Advanced: How can researchers address conflicting data between theoretical and experimental dipole moments for this compound?

Q. Answer :

  • Solvent effects : Compute gas-phase vs. solution-phase dipole moments (e.g., using COSMO-RS).
  • Crystallographic validation : Compare experimental dipole vectors from charge-density analysis (Multiflex) with DFT results .

Basic: What chromatographic methods are effective for purifying this compound?

Q. Answer :

  • Column chromatography : Silica gel with ethyl acetate/hexane (3:7 v/v).
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) for high-purity isolates .

Advanced: How do steric effects from the 4-methyl group influence the compound’s conformational stability?

Q. Answer :

  • X-ray analysis : Compare torsion angles (C4–C5–C6–O7) in crystal structures to identify staggered vs. eclipsed conformers .
  • DFT energy scans : Rotational barriers >5 kcal/mol indicate significant steric hindrance .

Advanced: What strategies mitigate twinning or disorder in single-crystal X-ray studies of this compound?

Q. Answer :

  • Crystal growth : Slow evaporation from dichloromethane/hexane reduces defects.
  • Data integration : Use TWINABS in SHELXL to deconvolute overlapping reflections .
  • Refinement : Apply PART instructions for disordered ethyl/methyl groups .

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